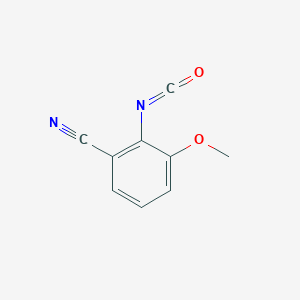

2-Isocyanato-3-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isocyanato-3-methoxybenzonitrile is a chemical compound with the CAS Number: 1261837-17-5 . It has a molecular weight of 174.16 . The IUPAC name for this compound is this compound .

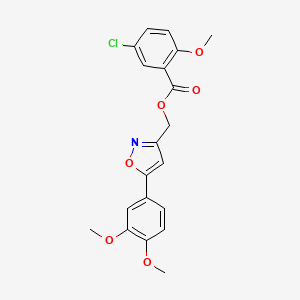

Molecular Structure Analysis

The InChI code for this compound is1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Green Corrosion Inhibition

One study focused on 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs) , including compounds with methoxy groups, as green corrosion inhibitors for metals. These compounds showed significant effectiveness in preventing corrosion of mild steel in acidic environments, with one derivative exhibiting an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study suggests that these derivatives could be relevant in developing environmentally friendly corrosion inhibitors for industrial applications Verma, Quraishi, & Singh, 2015.

Synthesis and Characterization

Another research area includes the synthesis and characterization of novel compounds derived from or related to isocyanato and methoxybenzonitrile groups. For example, the synthesis and analytical characterization of 2-methoxydiphenidine (MXP) and its differentiation from isomers demonstrate the chemical analysis and synthetic routes applicable to similar structures. This study highlights the methodologies for synthesizing and characterizing compounds with methoxy and nitrile functionalities, which are crucial for drug discovery and materials science McLaughlin et al., 2016.

Electrochemical and Thermodynamic Studies

Research on 2-aminobenzene-1,3-dicarbonitriles derivatives for aluminum corrosion inhibition in alkaline solutions further illustrates the potential applications of related compounds in protecting metals. These studies, similar to the ones on mild steel, demonstrate the compounds' ability to form protective layers on metal surfaces, reducing corrosion rates significantly. Theoretical investigations supported by quantum chemical calculations have also been performed to understand the interaction mechanisms between these compounds and metal surfaces Verma et al., 2015.

Biological Activity

Furthermore, the biological evaluation of metal complexes containing aminobenzonitrile derivatives indicates the potential biomedical applications of these compounds. A study on a binuclear bridged Cr(III) complex with 2-aminobenzonitrile ligands showed moderate to potential activity against tested bacteria and fungi, suggesting applications in antimicrobial treatments Govindharaju et al., 2019.

Direcciones Futuras

While specific future directions for 2-Isocyanato-3-methoxybenzonitrile are not mentioned in the retrieved data, there is a growing interest in the development of bio-based isocyanates . This suggests that there could be potential for exploring bio-based routes for the synthesis of compounds like this compound.

Propiedades

IUPAC Name |

2-isocyanato-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSFGIMZSUDAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N=C=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2645400.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)

![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)

![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)

![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)